molecular formula C16H19N5S B582123 15-Lipoxygenase inhibitor 1 CAS No. 928853-86-5

15-Lipoxygenase inhibitor 1

Numéro de catalogue: B582123
Numéro CAS: 928853-86-5
Poids moléculaire: 313.4 g/mol
Clé InChI: HYPHGMNLWIKEMB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthesis of Core Indole Derivatives

The foundational structure for 15-LOX-1 inhibitors often centers on indole-based scaffolds. Ethyl 6-chloro-1H-indole-2-carboxylate (1 ) serves as a critical starting material, as demonstrated in a multi-step synthesis protocol .

Pinnick Oxidation and Carboxylic Acid Formation

The aldehyde intermediate (2 ) undergoes oxidation to yield carboxylic acid (3 ) via Pinnick oxidation using sodium chlorite (NaClO₂) in a 78% yield . Alternative oxidants like KMnO₄ or Tollens’ reagent proved ineffective, underscoring the specificity of NaClO₂ for this transformation.

Amide Bond Formation

Coupling reactions with amines utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HOBt) to generate amides (5a , 5b ) in ~85% yields . This method ensures high efficiency while avoiding racemization, critical for maintaining stereochemical integrity.

Modification of the Indole 3-Position via Wittig Reaction

E-Alkene Synthesis

The Wittig reaction between aldehyde 2 and (tert-butoxycarbonylmethylene)triphenylphosphorane produces α,β-unsaturated ester 6 . Initial attempts in toluene yielded a 9:1 E/Z isomer ratio, but switching to ethanol at 80°C enhanced E-selectivity (J = 16.0 Hz) and reduced reaction time to 2 hours (70% yield) .

Deprotection and Amide Coupling

Removal of the tert-butyl group with trifluoroacetic acid (TFA) followed by EDCI/HOBt-mediated coupling with diverse amines yields analogs 9a–j . For example, 9c (i472) is synthesized in 80–90% yield over two steps, showcasing the robustness of this approach .

Bis-Alkyne Inhibitors and Activity-Based Probes

CuI-Catalyzed Cross-Coupling

Bis-alkyne inhibitors (e.g., N144 ) are synthesized via K₂CO₃-mediated CuI-catalyzed cross-coupling of methyl 5-hexynoate with propargyl halides . Propargyl halides (3 ) are prepared from propargyl alcohol through silylation, alkylation, and bromination (Figure 2) .

Kinetic Analysis of Irreversible Inhibition

Bis-alkynes exhibit time-dependent IC₅₀ values (10–20 µM), with longer aliphatic chains (e.g., N86 ) showing enhanced potency due to hydrophobic interactions . Kitz-Wilson analysis reveals inactivation parameters (Kᵢ = 15–40 µM, kᵢ = 0.05–0.35 min⁻¹), confirming irreversible binding .

SAR-Driven Optimization of 3-Substituents

Methoxybenzyl Substitutions

Comparative SAR studies identify the 2-methoxybenzyl group in 9c as optimal, yielding an IC₅₀ of 0.19 µM . Moving the methoxy group to meta (9d ) or para (9e ) positions reduces potency by 3–10 fold, highlighting the importance of steric and electronic effects .

Aliphatic Chain Length Variations

Extending the 3-substituent to an 11-carbon chain (14g ) improves IC₅₀ to 0.56 µM, whereas shorter chains (e.g., 14a ) show diminished activity . This trend aligns with molecular modeling data suggesting enhanced hydrophobic interactions in the enzyme’s active site .

Mechanistic Insights from Enzyme Kinetics

Non-Competitive Inhibition

Lineweaver-Burk plots for N144 indicate non-competitive inhibition, consistent with irreversible binding to 15-LOX-1 . This mechanism is further supported by time-dependent IC₅₀ shifts and kᵢ values .

Mutagenesis Studies

Active-site mutations (e.g., F414I, R402L) alter inhibitor potency, with F414I showing a 5-fold reduction in 9c affinity . These findings validate the role of specific residues in inhibitor binding and guide structure-based design .

Key Data Tables

Table 1. IC₅₀ Values for Selected 15-LOX-1 Inhibitors

CompoundIC₅₀ (µM)Key Structural Feature
5a >13-Amidated indole
9c 0.192-Methoxybenzyl substituent
14g 0.5611-Carbon aliphatic chain
N144 15Bis-alkyne with C7 chain

Data sourced from .

Table 2. Inactivation Parameters for Bis-Alkyne Inhibitors

CompoundKᵢ (µM)kᵢ (min⁻¹)t₁/₂ (min)
N86 150.352
N144 200.253

Data sourced from .

Analyse Des Réactions Chimiques

Types de Réactions

4-MMPB subit diverses réactions chimiques, notamment:

Réactifs et Conditions Courants

Principaux Produits Formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .

4. Applications de la Recherche Scientifique

4-MMPB a plusieurs applications de recherche scientifique, notamment:

    Chimie: Utilisé comme composé modèle pour étudier l'inhibition enzymatique et les mécanismes de réaction.

    Biologie: Investigé pour ses effets sur les processus cellulaires et l'activité enzymatique.

    Médecine: Exploré comme agent thérapeutique potentiel pour le cancer de la prostate et d'autres maladies impliquant la 15-lipoxygénase.

    Industrie: Utilisé dans le développement de nouveaux médicaments et processus chimiques

5. Mécanisme d'Action

4-MMPB exerce ses effets en inhibant sélectivement l'enzyme 15-lipoxygénase. Cette enzyme catalyse l'oxydation des acides gras polyinsaturés, conduisant à la production de métabolites impliqués dans l'inflammation et la progression du cancer. En inhibant cette enzyme, 4-MMPB réduit la production de ces métabolites, exerçant ainsi des effets anti-inflammatoires et anticancéreux .

Applications De Recherche Scientifique

4-MMPB has several scientific research applications, including:

    Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and enzyme activity.

    Medicine: Explored as a potential therapeutic agent for prostate cancer and other diseases involving 15-lipoxygenase.

    Industry: Utilized in the development of new drugs and chemical processes

Mécanisme D'action

4-MMPB exerts its effects by selectively inhibiting the enzyme 15-lipoxygenase. This enzyme catalyzes the oxidation of polyunsaturated fatty acids, leading to the production of metabolites involved in inflammation and cancer progression. By inhibiting this enzyme, 4-MMPB reduces the production of these metabolites, thereby exerting anti-inflammatory and anticancer effects .

Comparaison Avec Des Composés Similaires

Composés Similaires

  • 4-Propyl-2-(4-méthylpipérazinyl)pyrimido[4,5-b]benzothiazine (4-PMPB)
  • 4-Éthyl-2-(4-méthylpipérazinyl)pyrimido[4,5-b]benzothiazine (4-EMPB)

Comparaison

4-MMPB, 4-PMPB et 4-EMPB sont tous des inhibiteurs sélectifs de la 15-lipoxygénase. 4-MMPB s'est avéré avoir la puissance inhibitrice la plus élevée parmi ces composés. De plus, bien que les trois composés présentent des propriétés anticancéreuses, 4-MMPB a été étudié plus en profondeur et a démontré des effets significatifs dans la réduction de la croissance tumorale sans effets secondaires notables .

Activité Biologique

15-Lipoxygenase-1 (15-LOX-1) is a crucial enzyme involved in the metabolism of polyunsaturated fatty acids (PUFAs) into bioactive lipid mediators that play significant roles in inflammatory processes. The inhibition of 15-LOX-1 has garnered attention for its potential therapeutic applications in various inflammatory diseases, including asthma, arthritis, and neurodegenerative disorders. This article delves into the biological activity of the compound known as "15-Lipoxygenase inhibitor 1," summarizing key research findings, mechanisms of action, and potential clinical implications.

15-LOX-1 catalyzes the conversion of arachidonic acid (AA) into 15-hydroxyeicosatetraenoic acid (15-HETE) and other lipid peroxides. These products are involved in pro-inflammatory signaling pathways, including the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of reactive nitrogen species (RNS) such as nitric oxide (NO) . Inhibition of this enzyme can thus reduce inflammation by blocking these pathways.

In Vitro Studies

Recent studies have demonstrated that novel inhibitors of 15-LOX-1 can significantly protect macrophages from lipopolysaccharide (LPS)-induced cell death. For instance, a potent inhibitor designated as 9c (also referred to as i472 ) showed an IC50 value of 90 nM, effectively inhibiting NO formation and lipid peroxidation in RAW 264.7 macrophages . The protective effects were observed to be dose-dependent, with a notable increase in cell viability at concentrations as low as 5 μM.

Case Studies

A study focused on osteoarthritis (OA) found that increased expression of 15-LOX-1 in chondrocytes was associated with disease progression. Silencing the expression of this enzyme alleviated mechanical loading-induced cartilage degradation and ROS production, indicating that targeting 15-LOX-1 could be a viable strategy for OA treatment .

Another investigation into respiratory diseases highlighted the role of human 15-LOX-1 in asthma and chronic obstructive pulmonary disease (COPD). Inhibitors were shown to reduce inflammation markers significantly, suggesting their potential utility in managing these conditions .

Data Tables

Study Inhibitor IC50 Value Effect Cell Type
9c (i472)90 nMProtects against LPS-induced cell deathRAW 264.7 Macrophages
Not specifiedNot applicableAlleviates OA symptoms by silencing 15-LOX-1Chondrocytes
Not specifiedNot applicableReduces inflammation in asthma/COPD modelsHuman Lung Cells

Structure-Activity Relationships

The development of inhibitors has followed a systematic approach to identify effective compounds through structure–activity relationship (SAR) studies. For example, variations in the aliphatic tail length and branching at specific positions have shown to influence the potency of these inhibitors significantly . This rational design approach has led to the discovery of several promising candidates that exhibit high selectivity against other lipoxygenase isoforms.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 15-Lipoxygenase Inhibitor 1 (15-LOX-1 Inhibitor 1)?

  • Methodological Answer : 15-LOX-1 Inhibitor 1 acts as a competitive inhibitor, binding to the enzyme's active site to block polyunsaturated fatty acid metabolism. Kinetic studies reveal a Ki value of 1.7 µM for derivatives like compound 37, with molecular modeling confirming interactions with key residues in the catalytic domain . Its IC50 varies between 0.19 µM (human recombinant 15-LOX-1) and 19.1 µM (soybean 15-LOX), reflecting species-specific enzyme differences .

Q. How is the IC50 of 15-LOX-1 Inhibitor 1 determined experimentally?

  • Methodological Answer : The IC50 is quantified using spectrophotometric assays monitoring 15-HPETE formation at 234 nm. Inhibitors are serially diluted (e.g., 0.09–50 µM) in assay buffer containing 25 mM HEPES (pH 7.5), 0.01% Triton X-100, and 10 µM arachidonic acid. Data analysis employs GraphPad Prism for nonlinear regression, with validation via triplicate measurements .

Q. What are the key structural features influencing 15-LOX-1 inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies highlight the importance of a benzyloxy group in 6-benzyloxysalicylate derivatives for potency. Modifications to the hydrophobic tail and electron-withdrawing substituents enhance binding affinity. Molecular docking reveals interactions with Phe353 and Gln548 in the substrate-binding pocket .

Intermediate Research Questions

Q. How can researchers assess the selectivity of 15-LOX-1 Inhibitor 1 against other lipoxygenase isoforms (e.g., 5-LOX, 12-LOX)?

  • Methodological Answer : Parallel enzymatic assays are conducted using isoform-specific substrates and reaction buffers. For example, 5-LOX assays use 0.3 mM CaCl2 and ATP, while 15-LOX-2 assays omit these components. Selectivity is quantified via IC50 ratios (e.g., 15-LOX-1 vs. 5-LOX) and validated with inhibitors like ML351 (12/15-LOX inhibitor) .

Q. What in vitro models are used to evaluate the anti-inflammatory effects of 15-LOX-1 Inhibitor 1?

  • Methodological Answer : RAW 264.7 macrophages or mouse precision-cut lung slices are treated with lipopolysaccharide (LPS) to induce inflammation. Inhibitor efficacy is measured via IL-10 upregulation (ELISA) and reduced prostaglandin E2 (PGE2) levels (LC-MS). Dose-response curves (0.1–50 µM) are generated to correlate inhibition with cytokine modulation .

Advanced Research Questions

Q. How can discrepancies in reported IC50 values for 15-LOX-1 Inhibitor 1 be resolved?

  • Methodological Answer : Variability arises from enzyme sources (e.g., human recombinant vs. soybean) and assay conditions (substrate concentration, pH). Standardization using recombinant human 15-LOX-1 and fixed arachidonic acid levels (10 µM) reduces inconsistency. Cross-study comparisons should normalize data to reference inhibitors like NDGA .

Q. What strategies optimize 15-LOX-1 Inhibitor 1 for in vivo neuroprotection?

  • Methodological Answer : Fragment-based screening (e.g., substitution-oriented screening, SOS) identifies lead compounds with improved blood-brain barrier permeability. In vivo validation uses zebrafish models or cultured neuronal cells, measuring survival rates post-oxidative stress. Co-administration with antioxidants (e.g., baicalein) enhances efficacy by targeting complementary pathways .

Q. How does 15-LOX-1 Inhibitor 1 modulate apoptosis in prostate cancer models?

  • Methodological Answer : In PC-3 cells, 15-LOX-1 Inhibitor 1 (41.48 µM, 72h) induces apoptosis via caspase-3 activation and DNA fragmentation (Comet assay). Mechanistic studies combine siRNA knockdown of 15-LOX-1 with transcriptomic profiling to identify downstream targets like Bcl-2 and Bax .

Q. What synthetic routes yield high-purity 15-LOX-1 Inhibitor 1 derivatives?

  • Methodological Answer : Multi-step synthesis involves coupling 1-(4-chlorophenyl)hexan-2-one with cyanocinnamamides under Sonogashira conditions. Purification via flash chromatography (hexane/EtOAc) and characterization by ¹H/¹³C NMR and HRMS ensures >95% purity. Yield optimization (32–90%) is achieved by varying reaction temperature and catalysts .

Q. How do dual 15-LOX/COX inhibitors compare to selective 15-LOX-1 inhibitors in preclinical models?

  • Methodological Answer : Dual inhibitors (e.g., 1,3-diarylpropynones) are evaluated in carrageenan-induced rat paw edema models. While they show broader anti-inflammatory effects, off-target COX-1 inhibition increases gastrointestinal toxicity. Selective 15-LOX-1 inhibitors (e.g., vatiquinone) are preferred for neurological applications due to fewer side effects .

Propriétés

IUPAC Name

4-methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5S/c1-11-14-15(22-13-6-4-3-5-12(13)18-14)19-16(17-11)21-9-7-20(2)8-10-21/h3-6,18H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYPHGMNLWIKEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCN(CC3)C)SC4=CC=CC=C4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90658993
Record name 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928853-86-5
Record name 4-Methyl-2-(4-methylpiperazin-1-yl)-5H-pyrimido[4,5-b][1,4]benzothiazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90658993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.